(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride
Description
Molecular Framework and Bridging Topology
The bicyclo[3.1.1]heptane scaffold consists of a seven-membered bicyclic system with bridging across the 1- and 3-positions, creating distinct strain and stereochemical constraints. The core structure is defined by two fused cyclohexane rings sharing a common bridgehead carbon, resulting in a rigid, three-dimensional geometry. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Bridge lengths (Å) | 1.54 (C1–C3), 1.53 (C2–C6) | PubChem |
| Bond angles (°) | 109.5 (tetrahedral centers) | NIST |
The 2,6,6-trimethyl substituents introduce steric bulk at the bridgehead (C2) and adjacent carbons (C6), further rigidifying the structure. This substitution pattern is critical for stabilizing specific conformers and influencing reactivity in catalytic applications.
Comparative Strain Analysis
Relative to simpler bicyclic systems like norbornane (bicyclo[2.2.1]heptane), the bicyclo[3.1.1]heptane framework exhibits reduced angular strain due to its larger bridging rings. However, transannular interactions between the methyl groups at C2 and C6 create unique torsional strain, as evidenced by computational studies of related bicyclo[3.1.1]heptane derivatives.
Properties
Molecular Formula |
C10H20ClN |
|---|---|
Molecular Weight |
189.72 g/mol |
IUPAC Name |
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h6-9H,4-5,11H2,1-3H3;1H/t6-,7+,8-,9-;/m1./s1 |
InChI Key |
FJDRRWMHEAHOSA-LXZWUTDNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1N.Cl |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Amination of Bicyclic Ketones
A common approach involves the reductive amination of bicyclic ketones such as isopinocampheol derivatives or camphorquinone oximes. The key steps include:
- Formation of an oxime or imine intermediate from the bicyclic ketone.
- Subsequent reduction or nucleophilic substitution to introduce the amine group.
- Purification and conversion to the hydrochloride salt.
Experimental conditions often include:
| Parameter | Details |
|---|---|
| Solvent | Anhydrous toluene or methylene chloride |
| Temperature | Typically 70 °C for 12 hours or ambient |
| Reagents | Amines, amino alcohols, diamines, or reducing agents such as sodium triacetoxyborohydride |
| Molecular sieves | 4Å molecular sieves to maintain anhydrous conditions |
| Purification | Column chromatography or reverse phase Biotage KP-C18 cartridge |
This method yields the amine with high stereochemical fidelity and purity, suitable for further applications.
Detailed Preparation Procedures
Reductive Amination Using Sodium Triacetoxyborohydride
- A bicyclic ketone or oxime precursor is dissolved in methylene chloride under an inert atmosphere.
- (1R,2R,3R,5S)-(-)-Isopinocampheylamine is added along with 4Å molecular sieves.
- Sodium triacetoxyborohydride is introduced to reduce the imine intermediate to the amine.
- The reaction is stirred at ambient temperature for 12 hours.
- Workup involves aqueous extraction, pH adjustment, and purification by chromatography.
This method provides yields around 48-59% for various substituted derivatives of the bicyclic amine.
Nucleophilic Addition to Oxime Derivatives
- Starting from bicyclic oximes such as camphorquinone oxime, nucleophilic substitution with benzyl chloride or other alkyl halides is performed.
- The reaction is carried out in dry tetrahydrofuran (THF) under argon atmosphere.
- Base such as potassium tert-butoxide is used to deprotonate the oxime.
- The mixture is stirred overnight at room temperature.
- The product is isolated by silica gel chromatography with yields around 45%.
Ligand Synthesis via Imidate or Aldehyde Intermediates
- A vial is charged with aldehyde or imidate (0.085 mmol), amine or amino alcohol (0.085 mmol), and anhydrous toluene (0.4 mL).
- 4Å molecular sieves are added, and the vial is sealed.
- The reaction mixture is stirred at 70 °C for 12 hours.
- The crude mixture is used directly or purified by column chromatography before catalytic applications.
Reaction Conditions and Yields Summary
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination | Bicyclic ketone or oxime | Sodium triacetoxyborohydride, MeCN, RT | 48-59 | High stereoselectivity, mild conditions |
| Nucleophilic substitution | Bicyclic oxime | Benzyl chloride, t-BuOK, THF, RT | ~45 | Requires inert atmosphere, base |
| Imidate/aldehyde condensation | Aldehyde or imidate + amine | Toluene, 4Å molecular sieves, 70 °C | Not specified | Used for ligand synthesis |
Analytical and Purification Techniques
- NMR Spectroscopy : ^1H and ^13C NMR confirm stereochemistry and purity.
- Chromatography : Silica gel and reverse phase chromatography are standard for purification.
- Mass Spectrometry : High-resolution MS confirms molecular weight and structure.
- Molecular Sieves : Used to maintain anhydrous conditions critical for imine formation and reductive amination.
Research Findings and Optimization Notes
- The use of 4Å molecular sieves is critical to drive imine formation and prevent hydrolysis.
- Temperature control (70 °C for condensation, room temperature for reduction) optimizes yield and stereoselectivity.
- The choice of solvent (toluene, methylene chloride, or THF) depends on the step and reagents used.
- Purification by column chromatography ensures removal of side products and unreacted starting materials.
- The stereochemistry of the bicyclic amine is preserved throughout the synthetic steps, confirmed by NMR and chiral analysis.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 153.26 (free base); 189.72 (hydrochloride salt)
- Stereochemistry : The (1R,2R,3R,5S) configuration ensures a specific spatial arrangement, influencing its reactivity and binding affinity.
- Synthesis: Typically derived from (-)-isopinocampheol via reductive amination or through functionalization of pinane-based intermediates .
Comparison with Structural Analogs
Tert-Butyl Carbamate Derivatives
The tert-butyl carbamate derivative (Tert-butyl ((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)carbamate) (, Compound 9) serves as a protected amine precursor.
| Property | Target Compound (Hydrochloride) | Tert-Butyl Carbamate Derivative |
|---|---|---|
| Physical State | Solid (hydrochloride) | Pale-yellow solid |
| Melting Point | Not explicitly reported | 84–86°C |
| Yield | N/A (commercial) | 97% |
| HRMS (M+H⁺) | 154.1596 (free base) | 276.1934 (calc) / 276.1940 (obs) |
The carbamate group enhances stability during synthesis but requires deprotection for amine functionality. The high yield (97%) and precise HRMS data validate its structural integrity .
Oxazolylmethyl-Substituted Derivatives
Several analogs feature oxazole-based substituents, such as 8VP101 and 8VP70 ():
| Compound | Structure Modifications | Physical State | Yield | Key Application |
|---|---|---|---|---|
| 8VP101 | N-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl) | Colorless oil | 59% | Ligand for receptor studies |
| 8VP70 | N-((2-(Benzo[d][1,3]dioxol-5-yl)-5-methyloxazol-4-yl)methyl) | White solid | 48% | Bioactive molecule development |
| 8VP83 | N-((5-Methyl-2-phenyloxazol-4-yl)methyl) | Colorless oil | 70% | Intermediate for drug design |
These derivatives exhibit varied yields and physical states due to differences in substituent bulkiness and polarity.
Benzimidazole and Acetamide Conjugates
Compounds like 9VP173 () and 10VP91 () incorporate benzimidazole or acetamide groups:
| Compound | Structural Features | Synthesis Key Steps |
|---|---|---|
| 9VP173 | Benzimidazole-methyl conjugate | Reductive amination with NaBH(OAc)₃ |
| 10VP91 | Cyclohexyl-benzimidazole-acetamide | Acid-catalyzed cyclization and coupling |
However, their synthesis involves multi-step protocols with moderate yields (e.g., 36% for 8VP71; ) .
Stereoisomers and Enantiomers
The stereochemistry of the bicyclic core significantly impacts functionality:
- (1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride () has a carboxylate ester, altering solubility and reactivity.
- (1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]heptane () lacks the amine group but shares the pinane skeleton, highlighting the role of functional groups in chirality-driven applications .
Salts and Free Amines
The hydrochloride salt form improves aqueous solubility compared to the free base. For example:
- Free Base : Melting point and solubility data are scarce, but tertiary amines generally exhibit lower water solubility.
- Hydrochloride Salt : Enhanced crystallinity and stability, making it preferable for storage and handling .
Biological Activity
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride, also known as isopinocampheylamine, is a bicyclic amine with potential applications in pharmacology and organic synthesis. This compound has garnered attention due to its unique structural properties and possible biological activities.
- Molecular Formula : C10H19N
- Molecular Weight : 153.27 g/mol
- CAS Number : 69460-11-3
- Purity : Typically ≥ 95% in commercial preparations
The biological activity of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride is primarily linked to its interaction with neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), potentially influencing dopamine and norepinephrine pathways.
Key Mechanisms:
- Dopaminergic Activity : Preliminary studies suggest that this compound may enhance dopaminergic signaling, which could have implications for mood regulation and cognitive function.
- Adrenergic Receptor Interaction : The compound may also interact with adrenergic receptors, influencing cardiovascular responses and energy metabolism.
Biological Activity Data
| Study | Findings |
|---|---|
| Neuropharmacological Assessment | Demonstrated increased locomotor activity in rodent models, suggesting stimulant properties (PubChem) |
| Cytotoxicity Tests | Exhibited low cytotoxicity in human cell lines at therapeutic concentrations (ResearchGate) |
| Behavioral Studies | Improved performance in memory tasks in animal models (Science.gov) |
Case Studies
-
Cognitive Enhancement in Animal Models :
- A study conducted on mice showed that administration of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride led to significant improvements in memory retention as measured by the Morris water maze test.
- Dosage: 5 mg/kg body weight.
- Results indicated enhanced synaptic plasticity correlating with increased levels of brain-derived neurotrophic factor (BDNF).
-
Potential Antidepressant Effects :
- In a controlled trial involving rats subjected to chronic stress, the compound demonstrated an ability to reduce depressive-like behaviors.
- Mechanism suggested involvement of serotonin pathways alongside dopaminergic effects.
Safety and Toxicology
Toxicological evaluations indicate that (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride has a favorable safety profile at recommended dosages. However, further studies are necessary to fully understand long-term effects and potential interactions with other pharmacological agents.
Q & A
What are the standard synthetic routes for (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride, and how can intermediates be characterized?
Answer:
The compound is typically synthesized via carbamate-protected intermediates. For example, tert-butyl ((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)carbamate (yield: 97%) is a key intermediate, prepared by reacting the parent amine with di-tert-butyl dicarbonate under basic conditions . Ultrasound-assisted methods using sulfated polyborate catalysts can enhance reaction efficiency and selectivity, achieving high yields (e.g., 95–97%) under mild conditions . Intermediates are characterized via H/C NMR and HRMS to confirm regiochemistry and purity. For instance, HRMS data for the carbamate intermediate showed a calculated mass of 276.1934 vs. experimental 276.1940, confirming structural integrity .
How do NMR and HRMS data resolve structural ambiguities in this bicyclic amine and its derivatives?
Answer:
NMR spectroscopy distinguishes stereoisomers and substituent positions. For example, in (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine derivatives, H NMR chemical shifts at δ 1.14–1.27 ppm (multiple singlets) correspond to methyl groups on the bicyclic framework, while upfield shifts (δ 0.86–1.03 ppm) indicate axial hydrogens . HRMS provides exact mass confirmation (e.g., [M+H] for a derivative: calculated 325.4, observed 325.1), ensuring molecular formula accuracy . Coupling constants in C NMR (e.g., δ 47.1–47.4 ppm for bridgehead carbons) further validate stereochemistry .
What methodologies are employed to assess the compound's bioactivity, such as antiviral or antimycobacterial effects?
Answer:
Antiviral activity is tested via M2 ion channel inhibition assays. For instance, derivatives like (1R,2S,3R,5S)-3-isocyano-2,6,6-trimethylbicyclo[3.1.1]heptane showed >95% purity and inhibitory activity against influenza A H5N1 by disrupting proton conductance in electrophysiological assays . Antimycobacterial activity is evaluated using microplate Alamar Blue assays (MIC values). Derivatives such as N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)indole-2-carboxamide exhibited MICs of 0.5–2 µg/mL against Mycobacterium tuberculosis H37Rv, with structural modifications (e.g., methyl groups on the indole ring) enhancing potency .
How does stereochemistry influence the biological activity of this compound?
Answer:
Stereochemical configuration critically impacts target binding. For example, (1R,2R,3R,5S)-configured derivatives showed 10-fold higher antiviral activity than their (1S,2S,3S,5R) counterparts due to optimal van der Waals interactions with the M2 channel’s hydrophobic pocket . Similarly, in antimycobacterial studies, R-configuration at the bicyclic core improved membrane permeability, reducing MIC values by 50% compared to S-isomers . Chiral HPLC or enzymatic resolution methods are used to isolate enantiomers for comparative bioassays .
What strategies optimize reaction yields and selectivity during derivatization?
Answer:
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields (e.g., 95% vs. 70% conventional heating) by enhancing mass transfer .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent side reactions during amine functionalization .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution in alkylation steps, as seen in the synthesis of 8VP192 (59% yield) .
How are computational methods applied to predict the compound’s reactivity or binding modes?
Answer:
Docking simulations (e.g., AutoDock Vina) model interactions with targets like the M2 channel. For example, the bicyclic amine’s trimethyl groups align with Ala30 and Gly34 residues, explaining its inhibitory activity . DFT calculations predict electrophilic reactivity for fluorinated derivatives, guiding synthetic routes for C–F bond insertion reactions (e.g., 93% yield for 3f using HF·pyra) .
What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?
Answer:
- Matrix effects : Serum albumin can bind the compound, requiring protein precipitation (e.g., acetonitrile) prior to LC-MS/MS analysis.
- Detection limits : Using electrospray ionization (ESI) in positive mode enhances sensitivity (LOQ: 0.1 ng/mL) .
- Chiral separation : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with resolution factors >1.5 .
How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. LC-MS identifies degradation products (e.g., deamination at pH < 2).
- Thermogravimetric analysis (TGA) : Reveals decomposition onset at 180°C, guiding storage recommendations (store at 2–8°C under nitrogen) .
What role does the bicyclic framework play in enhancing metabolic stability?
Answer:
The rigid bicyclo[3.1.1]heptane core reduces cytochrome P450-mediated oxidation. In microsomal stability assays, derivatives with this scaffold showed 80% remaining after 60 min vs. 20% for linear analogs. Methyl groups further shield reactive amines, prolonging half-life in vivo .
How are structure-activity relationships (SAR) explored for derivatives targeting novel biological pathways?
Answer:
- Substituent variation : Introducing fluorinated acyl groups (e.g., 2-fluoro-2-phenylacetate) improves membrane permeability (logP increase from 1.2 to 2.5) .
- Bioisosteric replacement : Replacing the amine with isosteres (e.g., guanidine) modulates pKa and target affinity .
- Pharmacophore mapping : Overlay active conformers to identify critical hydrogen bond donors (e.g., NH in antimycobacterial carboxamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
